Resorcinolnaphthalein
CAS No.: 41307-63-5
Cat. No.: VC0004919
Molecular Formula: C24H14O5
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41307-63-5 |
---|---|
Molecular Formula | C24H14O5 |
Molecular Weight | 382.4 g/mol |
IUPAC Name | 3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one |
Standard InChI | InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H |
Standard InChI Key | FTUOFHGOGJGQAB-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Canonical SMILES | C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Physicochemical Properties
Resorcinolnaphthalein’s molecular formula is C24H14O5, with a molar mass of 382.4 g/mol . Its structure comprises a spiro[1H,3H-naphtho[1,8-cd]pyran-1,9'-[9H]xanthen]-3-one backbone substituted with hydroxyl groups at the 3' and 6' positions . The canonical SMILES representation is Oc1ccc2c(c1)Oc1cc(O)ccc1C12OC(=O)c2cccc3cccc1c23, reflecting its fused aromatic rings and ketone functionality .
Solubility and Stability
The compound exhibits moderate solubility in organic solvents: ≤20 mg/mL in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . Stability data suggest storage at -20°C in desiccated conditions to prevent degradation, though detailed pharmacokinetic profiles (e.g., half-life, plasma protein binding) remain unreported .
Table 1: Key Chemical Properties of Resorcinolnaphthalein
Property | Value |
---|---|
CAS Number | 41307-63-5 |
Molecular Formula | C24H14O5 |
Molar Mass | 382.4 g/mol |
SMILES | Oc1ccc2c(c1)Oc1cc(O)ccc1C12OC(=O)c2cccc3cccc1c23 |
Solubility (Ethanol) | ≤20 mg/mL |
EC50 (ACE2 Activation) | 19.5 μM |
Mechanism of Action: ACE2 Activation and Downstream Signaling
Resorcinolnaphthalein enhances ACE2 catalytic activity, increasing Ang-(1-7) production while reducing Ang II levels . In vitro assays demonstrate a dose-response relationship, with maximal ACE2 activation at 50 μM . This effect is critical in PAH, where ACE2 deficiency exacerbates pulmonary vascular remodeling and right ventricular hypertrophy .
Modulation of Inflammatory and Apoptotic Pathways
In rodent PAH models, resorcinolnaphthalein administration decreases proinflammatory cytokines (TNF-α, MCP-1, IL-6) and elevates anti-inflammatory IL-10 within seven days . Concurrently, it activates the Hippo/YAP signaling pathway, promoting apoptosis in hyperproliferative pulmonary arterial cells and attenuating neointimal formation . The compound also enhances endothelial nitric oxide synthase (eNOS) phosphorylation, improving vasodilation via nitric oxide (NO) release .
Preclinical Research Findings
In Vitro Studies
Primary pulmonary arterial endothelial cells treated with resorcinolnaphthalein (10–50 μM) show restored ACE2 activity under hypoxic conditions, reversing endothelial dysfunction within 24 hours . This correlates with a 40% reduction in reactive oxygen species (ROS) and a 2.1-fold increase in NO bioavailability .
In Vivo Efficacy in PAH Models
In monocrotaline-induced PAH rats, daily oral dosing (5 mg/kg) for 14 days:
-
Suppressed pulmonary vascular wall thickness by 41% .
These effects were abolished by co-administration of the Mas receptor antagonist A-779, confirming ACE2/Ang-(1-7)/Mas axis dependency .
Clinical Implications and Unmet Needs
While resorcinolnaphthalein shows preclinical promise, clinical data are absent. Contrastingly, recombinant human ACE2 (GSK2586881) demonstrated mixed results in Phase II trials: despite lowering Ang II and raising Ang-(1-7), it failed to improve hemodynamics in PAH patients . This underscores challenges in translating ACE2 activation to human therapeutics, potentially due to differences in RAS regulation or bioavailability.
Future Directions
Priority research areas include:
-
Pharmacokinetic Optimization: Assessing oral bioavailability and blood-brain barrier penetration.
-
Combination Therapies: Pairing with endothelin receptor antagonists or phosphodiesterase-5 inhibitors.
-
Long-Term Safety: Evaluating chronic use effects on renal and hepatic function.
-
Clinical Trial Design: Identifying patient subgroups most likely to benefit from ACE2 activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume